2,6-Dimetyl-phenoxyacetic acid
Description
Historical Context and Evolution of Research on Phenoxyacetic Acid Derivatives
The study of phenoxyacetic acids dates back to the early 20th century, with initial research focusing on their synthesis and basic properties. A notable early publication in the Journal of the American Chemical Society in 1926 detailed derivatives of para-carboxy-phenoxyacetic acid, laying some of the foundational chemistry for this class of compounds. acs.org The discovery of the potent biological activity of chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), as plant growth regulators in 1942 marked a revolutionary moment in agriculture. scielo.br This breakthrough spurred extensive research into various substituted phenoxyacetic acids to understand their structure-activity relationships.
Over the decades, research has expanded beyond agricultural applications to explore the potential of phenoxyacetic acid derivatives in medicinal chemistry and materials science. Investigations into their anti-mycobacterial, anti-inflammatory, and antioxidant properties have demonstrated the versatility of the phenoxyacetic acid scaffold. nih.govresearchgate.netnih.gov This evolution of research highlights a continuous effort to modify the basic phenoxyacetic acid structure to achieve specific biological or chemical functionalities.
Significance as a Chemical Intermediate in Advanced Synthetic Chemistry
2,6-Dimethylphenoxyacetic acid serves as a crucial intermediate in the synthesis of a wide range of more complex organic molecules. Its utility stems from the reactivity of its carboxylic acid group and the stability of the substituted phenoxy ring. A primary application is in the production of pharmaceuticals. innospk.com For instance, it is a key starting material in the synthesis of certain drugs, where it is converted into an acid chloride and subsequently reacted with other intermediates to build the final active pharmaceutical ingredient. nih.gov
The synthesis of 2,6-dimethylphenoxyacetic acid itself typically involves the reaction of 2,6-dimethylphenol (B121312) with a haloacetic acid, such as chloroacetic acid, in an alkaline medium. google.com Various synthetic methodologies have been developed to optimize this process for industrial-scale production, focusing on improving yield and reducing reaction times. google.comgoogle.com The compound's role as an intermediate extends to the creation of specialty chemicals and agrochemicals, underscoring its importance in the chemical manufacturing industry. innospk.com
Physicochemical Properties of 2,6-Dimethylphenoxyacetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃ biosynth.comalfa-chemical.com |
| Molecular Weight | 180.20 g/mol innospk.combiosynth.comalfa-chemical.com |
| Melting Point | 137-141 °C biosynth.comalfa-chemical.com |
| Boiling Point | 299.1 °C alfa-chemical.com |
| pKa | 3.356 alfa-chemical.com |
| Appearance | White or off-white solid innospk.comalfa-chemical.com |
Overview of Research Trajectories in Plant Science and Environmental Chemistry
In the realm of plant science, research has demonstrated that 2,6-dimethylphenoxyacetic acid can act as a growth regulator. oup.com Studies have shown its ability to influence physiological processes in plants, such as pea extension growth. oup.com While not as widely used as its chlorinated counterparts, its activity highlights the importance of the phenoxyacetic acid structure in eliciting hormonal responses in plants. Research has also explored the effects of substituting the side chain of 2,6-substituted phenoxyacetic acids, revealing that such modifications can enhance their activity. oup.com
From an environmental perspective, the presence of 2,6-dimethylphenol, a precursor to 2,6-dimethylphenoxyacetic acid, in the environment has prompted research into its microbial degradation. asm.org 2,6-dimethylphenol is used in the production of various chemicals and has been detected in groundwater and industrial wastewater. asm.org Understanding the metabolic pathways of its degradation is crucial for bioremediation efforts. While direct studies on the environmental fate of 2,6-dimethylphenoxyacetic acid are less common, the research on its precursors and related compounds provides a basis for assessing its potential environmental persistence and impact.
Emergence as a Building Block for Complex Molecular Architectures
The structural features of 2,6-dimethylphenoxyacetic acid make it an excellent building block for the construction of complex molecular architectures. The presence of the two methyl groups on the phenyl ring provides steric hindrance that can influence the conformation and reactivity of molecules derived from it. This property is valuable in supramolecular chemistry and in the design of molecules with specific three-dimensional shapes.
Its application extends to the synthesis of novel heterocyclic compounds. For example, it has been used as a starting material for the synthesis of 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid, demonstrating its utility in creating more elaborate molecular frameworks. The ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, further enhances its versatility as a building block for creating a diverse array of chemical structures with potential applications in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dimethylphenyl) hydrogen carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUPTBDYUFOEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylphenoxyacetic Acid
Classical Approaches for O-Alkylation and Ester Hydrolysis
The synthesis of 2,6-dimethylphenoxyacetic acid, a significant intermediate in various chemical syntheses, is commonly achieved through the Williamson ether synthesis, a reliable and well-established method for forming ethers. This approach involves the O-alkylation of a phenol (B47542) with a halo-containing compound.
Synthesis from 2,6-Dimethylphenol (B121312) and Haloacetic Acids
The primary route to 2,6-dimethylphenoxyacetic acid involves the reaction of 2,6-dimethylphenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated in situ by the reaction of 2,6-dimethylphenol with a base like sodium hydroxide, attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion.
In a typical procedure, 2,6-dimethylphenol is dissolved in an aqueous solution of sodium hydroxide to form the sodium 2,6-dimethylphenoxide. Subsequently, a haloacetic acid is added to the reaction mixture. The reaction is then heated to reflux to drive the O-alkylation to completion. google.com An alternative approach involves reacting 2,6-dimethylphenol with an ester of a haloacetic acid, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. google.com
Optimization of Reaction Parameters: Molar Ratios, Temperature, and Reaction Time
The efficiency of the synthesis of 2,6-dimethylphenoxyacetic acid is highly dependent on the optimization of key reaction parameters, including molar ratios of reactants, temperature, and reaction duration.
Molar Ratios: The stoichiometry of the reactants plays a crucial role in maximizing the yield and minimizing side products. An excess of the haloacetic acid and the base is often employed to ensure complete conversion of the 2,6-dimethylphenol. For instance, one patented method describes using a molar ratio of 2,6-dimethylphenol to alkali of 0.5-1.0:1.0, and a molar ratio of the resulting 2,6-dimethylphenolate to chloroacetic acid of 0.5-1.0:1.0. google.com
Temperature: The reaction temperature is a critical factor influencing the rate of the Williamson ether synthesis. The reaction is typically carried out at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. One optimized process specifies a reaction temperature of 140-145 °C for the substitution reaction between sodium 2,6-dimethylphenoxide and chloroacetic acid. google.com Another method involves an initial low-temperature step, keeping the temperature below 35 °C during the addition of sodium hydroxide, followed by heating to reflux. google.com
Reaction Time: The duration of the reaction is adjusted to allow for the complete consumption of the starting materials. Monitoring the reaction progress is essential to determine the optimal reaction time. A specific protocol suggests a total reflux time of 7 to 12 hours, with additions of haloacetic acid and sodium hydroxide at different intervals. google.com Another optimized method indicates a much shorter reaction time of 1.5 to 2 hours for the substitution step. google.com
Table 1: Optimized Reaction Parameters for the Synthesis of 2,6-Dimethylphenoxyacetic Acid
| Parameter | Value/Range | Source |
|---|---|---|
| Molar Ratio (2,6-Dimethylphenol:Alkali) | 0.5-1.0 : 1.0 | google.com |
| Molar Ratio (Phenolate:Chloroacetic Acid) | 0.5-1.0 : 1.0 | google.com |
| Reaction Temperature | 140-145 °C | google.com |
| Initial Temperature Control | Below 35 °C | google.com |
| Reaction Time | 1.5-2 hours (substitution step) | google.com |
| Total Reflux Time | 7-12 hours | google.com |
Improved Synthetic Pathways and Process Intensification
Another intensified process involves the initial preparation and isolation of the sodium 2,6-dimethylphenolate by reacting 2,6-dimethylphenol with an aqueous alkali solution and then removing the water. This anhydrous phenolate is then reacted with chloroacetic acid in a molten state under an inert atmosphere, which can significantly shorten the reaction time and simplify the work-up procedure. google.com These process modifications aim to increase the yield, reduce reaction times, and minimize the formation of byproducts, contributing to a more efficient and economical synthesis.
Derivatization Strategies and Reaction Pathways
2,6-Dimethylphenoxyacetic acid serves as a versatile precursor for the synthesis of a variety of derivatives, primarily through transformations of its carboxylic acid functional group. These derivatives, including acyl chlorides, amides, and esters, are valuable in various fields of chemical research.
Conversion to Acyl Chlorides for Subsequent Amidation Reactions
A key step in the derivatization of 2,6-dimethylphenoxyacetic acid is its conversion to the corresponding acyl chloride, 2,6-dimethylphenoxyacetyl chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.com The resulting acyl chloride is a highly reactive intermediate that is readily susceptible to nucleophilic attack, making it an excellent starting material for the synthesis of amides and esters. The CAS number for (2,6-Dimethylphenoxy)acetyl Chloride is 20143-48-0. nih.govscbt.com
Formation of Amide and Ester Derivatives
The reactive nature of 2,6-dimethylphenoxyacetyl chloride allows for the straightforward synthesis of a wide range of amide and ester derivatives.
Amide Formation: Amides are synthesized by reacting 2,6-dimethylphenoxyacetyl chloride with primary or secondary amines. nih.gov This reaction, known as amidation, proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. A variety of amides have been synthesized using this method, including derivatives of amino acids. nih.gov
Ester Formation: Esters of 2,6-dimethylphenoxyacetic acid can be prepared through several methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid directly with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled reaction, and an excess of the alcohol is often used to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, and often more efficiently, esters can be synthesized by reacting the highly reactive 2,6-dimethylphenoxyacetyl chloride with an alcohol. This reaction is typically rapid and irreversible.
Table 2: Key Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| 2,6-Dimethylphenoxyacetic acid | 13335-71-2 |
| 2,6-Dimethylphenol | 576-26-1 |
| Chloroacetic acid | 79-11-8 |
| Bromoacetic acid | 79-08-3 |
| Sodium hydroxide | 1310-73-2 |
| Ethyl bromoacetate | 105-36-2 |
| 2,6-Dimethylphenoxyacetyl chloride | 20143-48-0 |
| Thionyl chloride | 7719-09-7 |
Nucleophilic Substitutions and Ring-Opening Reactions of Related Epoxide Intermediates
Epoxides are highly valuable intermediates in organic synthesis due to the significant ring strain in their three-membered ring structure, which facilitates ring-opening reactions with a variety of nucleophiles. libretexts.org While direct epoxidation of the aromatic ring of 2,6-dimethylphenoxyacetic acid is not a standard transformation, epoxide functionalities can be introduced on aliphatic side-chains attached to the phenoxy scaffold. These epoxide intermediates serve as versatile precursors for further molecular elaboration. The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium. chemistrysteps.comlibretexts.org
Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide proceeds via a classic S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The incoming nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.commasterorganicchemistry.com This is due to the fact that the reaction is primarily governed by steric accessibility. chemistrysteps.com Consequently, this pathway leads to the formation of a specific regioisomer. Common strong nucleophiles used in these transformations include alkoxides, hydroxide, Grignard reagents, and organolithium compounds. chemistrysteps.comyoutube.com
Conversely, in the presence of an acid catalyst, the reaction mechanism shifts. libretexts.org The first step involves the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. youtube.com This protonated epoxide has significant carbocationic character at the more substituted carbon atom. youtube.com As a result, weak nucleophiles will preferentially attack the more substituted carbon of the epoxide. chemistrysteps.comyoutube.com This change in regioselectivity is a key feature of acid-catalyzed epoxide ring-opening reactions. youtube.com
The stereochemistry of these reactions is also well-defined. The nucleophilic attack occurs from the backside of the carbon-oxygen bond being broken, resulting in an inversion of configuration at the site of attack, leading to trans or anti products. chemistrysteps.com
The following table summarizes the expected outcomes for the nucleophilic ring-opening of a hypothetical epoxide intermediate derived from a precursor to 2,6-dimethylphenoxyacetic acid, illustrating the principles of regioselectivity under different conditions.
| Reaction Condition | Nucleophile | Mechanism | Site of Attack | Product Type |
| Basic (e.g., NaOCH₃) | Strong (CH₃O⁻) | S(_N)2 | Less substituted carbon | trans-1,2-disubstituted product |
| Acidic (e.g., H₂SO₄/CH₃OH) | Weak (CH₃OH) | S(_N)1-like | More substituted carbon | trans-1,2-disubstituted product |
| Basic (e.g., NaOH) | Strong (OH⁻) | S(_N)2 | Less substituted carbon | trans-1,2-diol |
| Acidic (e.g., H₃O⁺) | Weak (H₂O) | S(_N)1-like | More substituted carbon | trans-1,2-diol |
Regioselective Functionalization and Advanced Coupling Reactions
The aromatic ring of 2,6-dimethylphenoxyacetic acid is electron-rich due to the activating effects of the two methyl groups and the ether oxygen. This inherent reactivity can be harnessed for various regioselective functionalization reactions. The directing effects of the substituents play a crucial role in determining the position of electrophilic substitution. The ether linkage is an ortho-, para-director, as are the methyl groups. In this case, the ortho positions to the ether are occupied by the methyl groups, and the para position is the most likely site for electrophilic attack due to steric accessibility.
Common electrophilic aromatic substitution reactions that could be employed for the regioselective functionalization of the 2,6-dimethylphenoxyacetic acid core include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would be expected to introduce a nitro group at the C4 position (para to the ether linkage). Similarly, halogenation would likely yield the 4-halo derivative.
Beyond the functionalization of the aromatic ring, the carboxylic acid moiety of 2,6-dimethylphenoxyacetic acid is a versatile handle for a range of advanced coupling reactions. This functional group can be readily converted into an acid chloride or activated with coupling agents to facilitate amide bond formation with various amines. Furthermore, the carboxylic acid can participate in esterification reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of more complex molecules.
The following table outlines potential regioselective functionalization and coupling reactions involving 2,6-dimethylphenoxyacetic acid.
| Reaction Type | Reagents | Functional Group Targeted | Expected Outcome |
| Nitration | HNO₃/H₂SO₄ | Aromatic Ring | Introduction of NO₂ at the C4 position |
| Bromination | Br₂/FeBr₃ | Aromatic Ring | Introduction of Br at the C4 position |
| Amide Coupling | SOCl₂, then R-NH₂ | Carboxylic Acid | Formation of an amide bond |
| Esterification | R-OH, Acid Catalyst | Carboxylic Acid | Formation of an ester linkage |
Structure Activity Relationships and Molecular Design Based on 2,6 Dimethylphenoxyacetic Acid Scaffold
Correlation of Structural Modifications with Biological Efficacy in Plant Systems
The biological efficacy of 2,6-dimethylphenoxyacetic acid and its analogs is intrinsically linked to their molecular structure. Modifications to both the aromatic ring and the acetic acid side chain can dramatically alter the compound's interaction with plant systems, leading to a range of growth-regulating effects.
Research has demonstrated that the substitution pattern on the phenoxy ring is a critical determinant of auxin-like activity. In the case of 2,6-dimethylphenoxyacetic acid, the presence of methyl groups at the 2 and 6 positions influences its biological properties. Studies comparing various substituted phenoxyacetic acids have shown that high activity is often associated with substitution at the 2,4- and 2,5- positions, with chlorine substituents generally conferring greater activity than methyl groups researchgate.net. However, 2,6-disubstituted compounds like 2,6-dimethylphenoxyacetic acid have also been shown to act as growth regulators, albeit sometimes requiring higher concentrations to produce effects comparable to more potent analogs like 2,4-dichlorophenoxyacetic acid oup.com.
The nature of the substituents also plays a significant role. The biological activity and toxicity of phenoxyacetic acid derivatives change with the number and position of substituents on the aromatic ring mdpi.com. For instance, the introduction of a chlorine atom at the 4-position of the 2,6-dimethylphenoxyacetic acid scaffold would be expected to alter its electronic properties and, consequently, its biological efficacy.
The following table summarizes the relative activity of 2,6-dimethylphenoxyacetic acid in a pea curvature test, a standard bioassay for auxin-like activity.
| Compound | Relative Activity (Pea Curvature Test) |
| 2,6-Dimethylphenoxyacetic acid | Active |
Data synthesized from research findings indicating auxin-like activity in standard bioassays oup.com.
Influence of Side Chain Substitutions on Biological Activity
Modifications to the acetic acid side chain of 2,6-dimethylphenoxyacetic acid have been a key strategy in modulating its biological activity. Investigations into α-substitution of the side chain have revealed a consistent trend: the introduction of alkyl groups can significantly enhance growth-regulating properties.
A systematic study of 2,6-dimethylphenoxyacetic acid and its derivatives, where the α-carbon of the side chain was substituted to form α-propionic, α-n-butyric, and α-n-valeric acids, demonstrated that these substitutions invariably increased the activity compared to the parent compound in the Went pea curvature test oup.com. This suggests that the steric bulk and lipophilicity of the side chain are important factors in the molecule's interaction with its biological target.
In the Avena straight growth assay, both α-(2,6-dimethylphenoxy)propionic acid and α-(2,6-dimethylphenoxy)butyric acid produced statistically significant increases in the length of coleoptile sections, with activity comparable to that of the widely used synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D) oup.com. This enhancement of activity through side-chain substitution highlights a critical principle in the design of phenoxyacetic acid-based agrochemicals.
The table below presents data from the Avena straight growth assay for 2,6-dimethylphenoxyacetic acid and its side-chain-substituted derivatives.
| Compound | Concentration (M) | % Increase in Avena Coleoptile Length (over control) |
| 2,6-Dimethylphenoxyacetic acid | 10⁻⁵ | Not statistically significant |
| α-(2,6-Dimethylphenoxy)propionic acid | 10⁻⁵ | Statistically significant increase |
| α-(2,6-Dimethylphenoxy)butyric acid | 10⁻⁵ | Statistically significant increase |
Data derived from studies on the physiological activity of 2,6-substituted phenoxyacetic acids oup.com.
Stereochemical Considerations in Derivative Synthesis and Activity
The introduction of a chiral center, for example, by α-substitution on the acetic acid side chain of 2,6-dimethylphenoxyacetic acid, necessitates a consideration of stereochemistry. The differential biological activity of enantiomers is a well-established phenomenon in pharmacology and agrochemistry. In the context of auxin-like compounds, the spatial arrangement of substituents can profoundly affect the molecule's ability to bind to its target receptor.
While specific studies on the enantiomers of 2,6-dimethylphenoxyacetic acid derivatives are not extensively detailed in the available literature, research on analogous chiral phenoxypropionic acids, such as α-(2-naphthoxy)propionic acid, has shown that the dextrorotatory (+) and levorotatory (-) forms can exhibit different levels of plant growth-regulating activity nih.gov. This stereoselectivity implies that the auxin receptor has a specific three-dimensional structure that preferentially accommodates one enantiomer over the other.
The synthesis of chiral derivatives of 2,6-dimethylphenoxyacetic acid would, therefore, require stereospecific or stereoselective methods to isolate the more active enantiomer. The biological evaluation of individual enantiomers is crucial for optimizing efficacy and potentially reducing the environmental load of the agrochemical by using only the active isomer.
Design Principles for Enhanced Agrochemical or Biological Agent Development
The development of novel and more effective agrochemicals based on the 2,6-dimethylphenoxyacetic acid scaffold is guided by several key design principles derived from structure-activity relationship studies. These principles aim to optimize the molecule's interaction with its biological target, as well as its physicochemical properties that influence uptake, translocation, and metabolism in the plant.
One primary principle is the strategic modification of both the aromatic ring and the side chain. As established, α-substitution on the side chain can enhance activity oup.com. For the aromatic ring, the introduction of specific substituents can modulate the electronic and steric properties of the molecule to improve its fit within the receptor binding pocket. For example, in the broader class of phenoxyacetic acids, the presence of chlorine atoms at specific positions is known to confer high herbicidal activity researchgate.netmdpi.com.
Another important design strategy is "scaffold hopping," where the core phenoxyacetic acid structure is replaced with other chemical moieties that maintain the essential pharmacophoric features required for biological activity. This approach has been successfully used in the development of other synthetic auxins, such as those based on a picolinic acid scaffold mdpi.comnih.gov. By analogy, the 2,6-dimethylphenoxy group could be incorporated into novel scaffolds to explore new chemical space and potentially discover compounds with improved properties, such as enhanced selectivity or a different mode of action.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in the rational design of new agrochemicals slideshare.netnih.gov. By developing mathematical models that correlate the structural features of a series of 2,6-dimethylphenoxyacetic acid derivatives with their biological activity, it is possible to predict the activity of novel, unsynthesized compounds. This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Exploration of Molecular Recognition Determinants for Auxin-like Action
The auxin-like action of 2,6-dimethylphenoxyacetic acid and its derivatives is mediated by their interaction with specific auxin receptors in the plant cell. The primary receptors for auxins are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins nih.govnih.govescholarship.org. These proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
The current model of auxin perception posits that auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and a class of transcriptional repressors known as Aux/IAA proteins nih.govescholarship.orgnih.gov. This auxin-induced complex formation targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors leads to the activation of auxin-responsive genes, which in turn mediate the various physiological responses associated with auxin activity.
The molecular recognition of 2,6-dimethylphenoxyacetic acid by the TIR1/AFB receptor is determined by the specific chemical features of the molecule that allow it to fit into the auxin-binding pocket on the receptor surface. The key determinants for this interaction include:
The Carboxylic Acid Group: This group is essential for activity and is believed to interact with key amino acid residues within the binding pocket.
The Aromatic Ring System: The phenoxy ring provides a hydrophobic surface that interacts with nonpolar residues in the receptor. The substitution pattern on the ring, in this case, the two methyl groups at the 2 and 6 positions, influences the shape and electronic distribution of the molecule, affecting its binding affinity.
The Linker between the Ring and the Acid Group: The ether linkage and the length of the acetic acid side chain are critical for correctly positioning the carboxylic acid group and the aromatic ring within the binding site.
Different members of the TIR1/AFB family can exhibit different affinities for various auxin analogs, which may account for the diverse physiological responses elicited by different synthetic auxins nih.govnih.gov. For example, certain picolinate-type auxins show preferential binding to AFB5 mdpi.com. It is plausible that 2,6-dimethylphenoxyacetic acid and its derivatives may also exhibit differential binding to the various TIR1/AFB receptors, which could be exploited in the design of more selective agrochemicals. A close analog, 4-chloro-3,5-dimethylphenoxyacetic acid, has been noted to have weak auxin activity, suggesting that the specific substitution pattern is finely tuned for optimal receptor interaction nih.gov.
Biological and Biochemical Activities in Non Human Systems
Plant Growth Regulatory Effects
The biological activity of 2,6-Dimethylphenoxyacetic acid as a plant growth regulator is significantly influenced by the presence and position of the two methyl groups on the phenoxy ring. Early research into the structure-activity relationships of phenoxyacetic acids revealed that substitution at the ortho (2- and 6-) positions generally leads to a marked decrease or complete inactivation of auxin-like activity compared to compounds substituted at the para (4-) or multiple positions like the well-known herbicide 2,4-D.
Influence on Extension Growth in Model Plant Species (e.g., Pea, Avena)
Classic bioassays, such as the pea segment and Avena coleoptile tests, have been instrumental in determining the auxin-like properties of 2,6-Dimethylphenoxyacetic acid. In these tests, the compound has consistently demonstrated a very low level of activity, particularly when compared to highly potent auxins.
In the pea segment curvature test, which measures the ability of a substance to induce growth curvature in split pea stems, 2,6-Dimethylphenoxyacetic acid is largely considered inactive. This lack of response is attributed to the steric hindrance caused by the two methyl groups in the ortho positions, which is believed to prevent the molecule from interacting effectively with the cellular sites of action required for growth stimulation.
Similarly, in the Avena (oat) coleoptile cylinder extension test, 2,6-Dimethylphenoxyacetic acid shows negligible activity. For instance, at a concentration of 10 mg/L, it produces no statistically significant elongation of Avena coleoptile sections. This contrasts sharply with the significant elongation caused by other phenoxyacetic acid derivatives. One study did find that it was possible to demonstrate growth regulatory activity in pea extension tests under certain conditions, suggesting its effects may be highly dependent on the specific bioassay and experimental parameters oup.com.
Impact on Vegetative Growth and Development in Intact Plants (e.g., Helianthus annuus)
Studies on intact plants, such as the sunflower (Helianthus annuus), confirm the low biological activity of 2,6-Dimethylphenoxyacetic acid. Research involving the application of this and other 2,6-substituted compounds to the leaves of young sunflower plants showed that they are capable of modifying growth in a manner similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), but only at much higher concentrations oup.com. These effects can include formative changes in leaf shape and stem development, characteristic of auxin-type herbicides. However, the significantly higher dose required indicates a much lower intrinsic activity on the vegetative development of the plant compared to more potent analogues oup.com.
Comparative Analysis with Other Phenoxyacetic Acid Herbicides
The plant growth regulatory effect of 2,6-Dimethylphenoxyacetic acid is best understood in comparison to other isomers and chlorinated derivatives of phenoxyacetic acid. Structure-activity relationship studies have established a clear hierarchy of activity based on the substitution pattern on the aromatic ring.
Generally, compounds with substitution at the 4-position (para) exhibit the highest activity. The introduction of a second substituent, particularly a chlorine atom at the 2-position (ortho) as seen in 2,4-D, further enhances this activity. In contrast, substitution at both ortho positions (2- and 6-) virtually eliminates the growth-promoting properties. This is known as the "ortho effect," where the presence of groups in these positions sterically hinders the molecule's ability to adopt the correct conformation for biological activity.
The table below, compiled from historical data on the relative activity of various phenoxyacetic acids in the pea test, illustrates this principle. Activity is expressed relative to a highly active standard.
| Compound | Substitution Pattern | Relative Activity (Pea Test) |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | 2,4-dichloro | High |
| 4-Chlorophenoxyacetic acid | 4-chloro | High |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | 2-methyl, 4-chloro | High |
| 2-Methylphenoxyacetic acid | 2-methyl | Low |
| 2,6-Dimethylphenoxyacetic acid | 2,6-dimethyl | Inactive / Very Low |
| 2,6-Dichlorophenoxyacetic acid | 2,6-dichloro | Inactive / Very Low |
This comparative analysis underscores that while 2,6-Dimethylphenoxyacetic acid is structurally related to potent herbicides, the specific placement of its methyl groups renders it largely inactive as a typical auxin-like growth regulator.
Effects on Water Uptake in Plant Tissues
Investigations into the physiological effects of 2,6-Dimethylphenoxyacetic acid have included its impact on water uptake by plant tissues. In experiments using sections of pea internodes, it was found that the compound could influence water absorption, but the effect was complex and time-dependent oup.com.
Over an initial period of 6 to 8 hours, certain concentrations of 2,6-Dimethylphenoxyacetic acid were observed to accelerate water uptake oup.com. However, this initial stimulation was followed by a period of inhibition. After 24 hours, there were no significant increases in water uptake compared to control tissues, and in some instances, a net loss of water was recorded oup.com. This biphasic response—initial promotion followed by inhibition—suggests a complex interaction with cellular processes governing water relations, distinguishing it from the sustained effects of more potent auxins.
Enzymatic and Biochemical Interactions (Non-Human Origin)
Studies on Enzyme Inhibition Mechanisms (e.g., Lipases, α-Glucosidase)
A comprehensive search of available scientific literature did not yield specific research findings on the inhibitory effects of 2,6-Dimethylphenoxyacetic acid on enzymes such as lipases or α-glucosidase of non-human origin. While other phenoxyacetic acid derivatives have been investigated for various enzymatic interactions, data pertaining specifically to the 2,6-dimethyl substituted compound in this context is not available.
Interactions with HIV-1 Protease Enzyme (in vitro, non-human context)
While direct inhibitory interactions between 2,6-Dimethylphenoxyacetic acid and the reverse transcriptase enzyme are not detailed in primary scientific literature, the compound serves as a crucial structural component in the synthesis of potent inhibitors for a different viral enzyme, HIV-1 Protease. HIV-1 Protease is an aspartic protease essential for the life cycle of the human immunodeficiency virus.
In the field of medicinal chemistry, 2,6-Dimethylphenoxyacetic acid is utilized as a flanking group, specifically as a P2' ligand, when designing peptidomimetic inhibitors. Its incorporation into the molecular structure of these inhibitors has been shown to significantly enhance their biological activity. For instance, in the development of inhibitors based on a Phe-Pro dihydroxyethylene isostere, the inclusion of a 2,6-dimethylphenoxyacetyl group resulted in a tenfold increase in inhibitory potency against the HIV-1 protease enzyme. researchgate.net
The synthesis of these complex inhibitors involves coupling 2,6-Dimethylphenoxyacetic acid with a core molecular scaffold. In one synthetic route, the acid is activated and then reacted with an N,N-dibenzyl amine derivative to form a stable amide bond, integrating the 2,6-dimethylphenoxyacetyl moiety into the final protease inhibitor molecule. the-eye.eu This structural element is believed to optimize the binding of the inhibitor to the enzyme's active site, thereby blocking its function and inhibiting viral replication.
Biocatalytic Transformations and Enzymatic Synthesis (e.g., Vitamin E precursors)
A review of available scientific literature did not yield specific research findings on the use of 2,6-Dimethylphenoxyacetic acid in biocatalytic transformations or for the enzymatic synthesis of Vitamin E precursors.
Antimicrobial and Antioxidant Activities of Derivatives
In vitro Studies on Microbial Strains (e.g., Mycobacterium tuberculosis)
A review of available scientific literature did not yield specific research on the synthesis of 2,6-Dimethylphenoxyacetic acid derivatives for the purpose of in vitro antimicrobial evaluation against microbial strains such as Mycobacterium tuberculosis.
Radical Scavenging Assays and Antioxidant Potential
A review of available scientific literature did not yield specific research findings regarding the radical scavenging and antioxidant potential of 2,6-Dimethylphenoxyacetic acid derivatives as measured by quantitative assays.
Mechanisms of Action in Biological Contexts Non Clinical
Molecular Mimicry of Endogenous Plant Hormones (Auxins)
2,6-Dimethyl-phenoxyacetic acid functions as a synthetic auxin by mimicking the structure and function of the primary endogenous plant auxin, Indole-3-acetic acid (IAA). nih.gov The essential structural features for auxin activity include a planar aromatic ring and a carboxyl group with a specific spatial relationship, both of which are present in 2,6-Dimethyl-phenoxyacetic acid. nih.gov This structural similarity allows it to be recognized by the plant's auxin perception and signaling machinery. nih.gov
The auxin signal is perceived by a co-receptor complex formed by an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. nih.govnih.gov The synthetic auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein. nih.gov This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological responses. nih.gov While the general mechanism of auxin mimicry is understood for phenoxyacetic acids, the specific binding affinity and efficacy of 2,6-Dimethyl-phenoxyacetic acid with different TIR1/AFB receptors have not been extensively characterized in comparison to other widely studied synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).
Structure-activity relationship studies of phenoxyacetic acids indicate that the type and position of substituents on the phenyl ring significantly influence auxin activity. While detailed studies on the 2,6-dimethyl substitution are limited, it is known that substitutions at the ortho positions can affect the molecule's conformation and interaction with the receptor pocket. nih.govmdpi.com
Cellular and Subcellular Responses in Plant Tissues
The molecular mimicry of auxin by 2,6-Dimethyl-phenoxyacetic acid triggers a cascade of cellular and subcellular responses in plant tissues. At physiological concentrations, synthetic auxins can stimulate cell elongation, division, and differentiation, similar to endogenous IAA. nih.gov However, at higher, herbicidal concentrations, they lead to uncontrolled and disorganized growth, ultimately causing plant death. nih.gov
One of the primary cellular responses to auxinic herbicides is the disruption of normal cell division and expansion. nih.gov This leads to abnormal growth patterns, such as epinasty (downward bending of leaves), stem and petiole twisting, and the formation of calluses. researchgate.net At the subcellular level, these compounds can affect the plasma membrane, inducing changes in membrane potential and ion transport. For instance, the natural auxin IAA typically causes a transient depolarization followed by hyperpolarization of the cell membrane, while some synthetic auxins can directly cause hyperpolarization. nih.gov
Furthermore, exposure to high concentrations of auxinic herbicides like 2,4-D has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cellular demise. The chloroplasts are considered a primary target, where high concentrations of these compounds can inhibit photosynthesis. nih.gov While these responses are well-documented for other phenoxyacetic acids, specific studies detailing the precise cellular and subcellular impacts of 2,6-Dimethyl-phenoxyacetic acid are scarce.
Enzymatic Catalysis and Biotransformation Pathways (e.g., in Microorganisms)
Microorganisms in the soil and other environments play a crucial role in the breakdown of synthetic compounds, including phenoxyacetic acid herbicides. Various bacteria and fungi possess the enzymatic machinery to catalyze the biotransformation of these molecules, leading to their degradation. nih.govmdpi.com The initial and key step in the microbial degradation of many phenoxyacetic acids is the cleavage of the ether bond, which separates the aromatic ring from the acetic acid side chain. core.ac.uk This reaction is often catalyzed by a specific group of enzymes known as 2,4-D/α-ketoglutarate-dependent dioxygenases, encoded by genes such as tfdA. nih.gov
Following the initial cleavage, the resulting substituted phenol (B47542) undergoes further enzymatic modifications. These pathways typically involve hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage by dioxygenases. nih.gov The subsequent metabolites are then funneled into central metabolic pathways. core.ac.uk
While the degradation pathways for 2,4-D and MCPA (4-chloro-2-methylphenoxyacetic acid) have been extensively studied in various microorganisms, including species of Pseudomonas, Alcaligenes, and Aspergillus, the specific biotransformation pathways and enzymatic catalysis for 2,6-Dimethyl-phenoxyacetic acid are not as well-defined. core.ac.ukprakritimitrango.com The presence and position of the methyl groups at the 2 and 6 positions on the phenyl ring likely influence the substrate specificity of the degradative enzymes and, consequently, the rate and pathway of its biodegradation.
Table 1: Examples of Microbial Genera Involved in Phenoxyacetic Acid Degradation
| Microbial Genus | Type | Reference |
| Pseudomonas | Bacterium | nih.gov |
| Alcaligenes | Bacterium | core.ac.uk |
| Aspergillus | Fungus | mdpi.com |
| Cryptanaerobacter | Bacterium | researchgate.net |
Transport Mechanisms in Plant Systems (e.g., PIN-FORMED Auxin Transporters)
The distribution of auxins, both natural and synthetic, throughout the plant is tightly regulated by a sophisticated transport system. A key component of this system is the family of PIN-FORMED (PIN) auxin efflux carriers, which are plasma membrane-localized proteins responsible for the directional, cell-to-cell transport of auxin. nih.govnih.gov Recent research has demonstrated that phenoxyacetic acid herbicides are indeed substrates for PIN transporters. researchgate.netnih.govplantae.org This indicates that these synthetic auxins utilize the same export machinery as endogenous IAA to move within the plant. nih.gov
Cryo-electron microscopy studies of PIN8 in complex with 2,4-D and 4-chlorophenoxyacetic acid (4-CPA) have provided structural insights into how these transporters recognize and transport synthetic auxins. nih.gov These studies reveal a multistep process involving substrate recognition, binding within a defined pocket, and subsequent release. The ability of PIN transporters to accommodate a variety of synthetic auxins highlights the plasticity of the binding site. nih.gov
Although it is established that phenoxyacetic acids as a class are transported by PINs, specific studies confirming the transport kinetics and affinity of 2,6-Dimethyl-phenoxyacetic acid for different PIN proteins are lacking. The substitution pattern on the phenyl ring is known to influence the binding affinity to the transporter, suggesting that the 2,6-dimethyl configuration would have a specific interaction profile with the PIN family of transporters. plantae.org
Mechanistic Insights into Specific Binding Interactions (e.g., with enzymes)
The biological activity of 2,6-Dimethyl-phenoxyacetic acid is initiated by its binding to specific proteins, primarily the auxin co-receptor complex in plants. As discussed in the molecular mimicry section, the binding to the TIR1/AFB family of F-box proteins is the critical first step in the auxin signaling cascade. nih.gov The affinity of this binding is a key determinant of the compound's auxin activity. Studies with various synthetic auxins have shown that different members of the TIR1/AFB family can exhibit preferential binding to certain auxin analogs. For example, some picolinate (B1231196) auxins show a stronger interaction with AFB5 compared to TIR1. nih.govnih.gov The specific binding profile of 2,6-Dimethyl-phenoxyacetic acid to the different TIR1/AFB receptors has not been elucidated in detail.
Beyond the primary auxin receptors, phenoxyacetic acids can also interact with other enzymes in both plants and microorganisms. In the context of biotransformation, the binding of 2,6-Dimethyl-phenoxyacetic acid to degradative enzymes such as dioxygenases is the initial step in its breakdown. nih.gov The efficiency of this binding, and thus the rate of degradation, is influenced by the molecular structure of the substrate.
In some cases, phenoxyacetic acid derivatives have been shown to interact with enzymes involved in other metabolic pathways. For example, the enzyme α-acylamino-β-lactam acylhydrolase I from Erwinia aroideae can utilize phenoxyacetic acid methyl ester as an acyl donor in the enzymatic synthesis of phenoxymethylpenicillin. nih.gov This demonstrates that the phenoxyacetic acid scaffold can be recognized by a range of enzymes with different catalytic functions. However, specific studies detailing the binding interactions of 2,6-Dimethyl-phenoxyacetic acid with various enzymes are limited.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are fundamental to confirming the molecular structure of 2,6-Dimethylphenoxyacetic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2,6-Dimethylphenoxyacetic acid.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum for 2,6-Dimethylphenoxyacetic acid is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid group, the methyl (-CH₃) protons, and the acidic proton of the carboxyl group.
¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Signals corresponding to the carboxyl carbon, the ether-linked aromatic carbon, other aromatic carbons, the methylene carbon, and the methyl carbons would be expected.
Based on the analysis of structurally similar compounds, the predicted chemical shifts (δ) in a solvent like DMSO-d₆ are outlined below.
| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.9 - 13.1 (singlet, 1H) | ~170 - 172 |
| Aromatic C-H (para) | ~6.9 - 7.1 (triplet, 1H) | ~124 - 126 |
| Aromatic C-H (meta) | ~6.9 - 7.1 (doublet, 2H) | ~128 - 130 |
| Methylene (-OCH₂-) | ~4.5 - 4.7 (singlet, 2H) | ~66 - 68 |
| Methyl (-CH₃) | ~2.1 - 2.3 (singlet, 6H) | ~16 - 18 |
| Aromatic C-O | N/A | ~153 - 155 |
| Aromatic C-CH₃ | N/A | ~130 - 132 |
Note: The table is generated based on typical values for phenoxyacetic acid derivatives and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in 2,6-Dimethylphenoxyacetic acid by measuring the absorption of infrared radiation. The key vibrational modes provide a characteristic "fingerprint" for the molecule.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic -CH₃, -CH₂) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 (strong) |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Ether & Acid) | Stretching | 1300 - 1000 |
Note: This table presents expected absorption ranges for the functional groups in 2,6-Dimethylphenoxyacetic acid.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC, LC-MS/MS)
Chromatography is essential for separating 2,6-Dimethylphenoxyacetic acid from impurities, starting materials, and byproducts, thereby enabling its purity assessment and quantification in mixtures.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of 2,6-Dimethylphenoxyacetic acid. A common approach involves reversed-phase chromatography. A patent for a purification process for 2,6-Dimethylphenoxyacetic acid reported achieving a purity of 99.5% as determined by HPLC, underscoring the technique's utility in quality control semanticscholar.org.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) |
| Detection | UV at ~270 nm |
| Mode | Isocratic or Gradient |
Gas Chromatography (GC) GC can be used for purity analysis, often after derivatization to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl ester). This technique provides high resolution and sensitivity for volatile impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is the benchmark technique for detecting and quantifying trace amounts of the compound. The analysis of related phenoxyacetic acids typically uses an electrospray ionization (ESI) source, often in negative ion mode, which is well-suited for acidic compounds illinois.eduvscht.cz. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
Crystallographic Methods for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
| Parameter | Data for (2-Methylphenoxy)acetic acid (Illustrative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1062 |
| b (Å) | 22.352 |
| c (Å) | 7.4014 |
| β (°) | 108.235 |
| Key Interaction | Hydrogen-bonded carboxylic acid dimers |
Note: Data is for the analogous compound (2-Methylphenoxy)acetic acid and serves as a likely model.
Quantitative Analytical Procedures in Research Matrices (e.g., environmental samples, biological extracts)
The quantification of 2,6-Dimethylphenoxyacetic acid in complex matrices like environmental and biological samples requires robust methods to overcome interferences and achieve low detection limits. LC-MS/MS is the predominant technique for this purpose illinois.eduvscht.cz.
Environmental Samples (Water, Soil) The analysis of phenoxyacetic acids in environmental samples typically involves a multi-step process:
Sample Preparation : Solid-Phase Extraction (SPE) is a widely used technique for extracting and concentrating the analyte from water samples or soil extracts. Cartridges with materials like graphitized carbon black or C18 are effective drugbank.comresearchgate.net. For soil, an initial extraction into a suitable solvent is performed, often under acidic conditions researchgate.net.
Analysis : The concentrated extract is analyzed by LC-MS/MS. Methods have been developed that can detect a wide range of phenoxyacetic acids at sub-parts-per-billion levels.
Validation : Method validation demonstrates accuracy and precision, with studies on related herbicides showing recoveries typically between 71% and 118% illinois.edu. Limits of detection (LODs) in groundwater have been reported to be as low as 0.00008 to 0.0047 µg·L⁻¹ illinois.edu.
Biological Extracts (Plasma, Urine) Quantifying 2,6-Dimethylphenoxyacetic acid in biological fluids is crucial for metabolism and pharmacokinetic studies.
Sample Preparation : Protein precipitation is often the first step for plasma samples, followed by liquid-liquid extraction or SPE to isolate the analyte from complex biological components.
Analysis : A validated LC-MS/MS method allows for the simultaneous determination of the parent compound and its potential metabolites. For the related compound phenoxyacetic acid in rat plasma, a validated assay achieved a lower limit of quantification (LLOQ) of 20 ng/mL vscht.cz.
Methodologies for Monitoring Reaction Progress and Yield Optimization
Effective synthesis of 2,6-Dimethylphenoxyacetic acid relies on careful monitoring of the reaction and optimization of key parameters to maximize yield and purity.
Reaction Monitoring The progress of the synthesis, typically the Williamson ether synthesis between 2,6-dimethylphenol (B121312) and a haloacetic acid (like chloroacetic acid), can be monitored using several techniques:
pH Monitoring : In synthetic procedures involving the addition of a base like sodium hydroxide, the reaction's progress can be tracked by monitoring the pH of the mixture. A stable pH can indicate the completion of the reaction semanticscholar.org.
Chromatography : Thin-Layer Chromatography (TLC) offers a rapid and simple way to qualitatively monitor the disappearance of the starting material (2,6-dimethylphenol). HPLC can be used for a more precise, quantitative assessment of reactant consumption and product formation over time.
Yield Optimization Optimizing the yield of 2,6-Dimethylphenoxyacetic acid involves the systematic variation of reaction conditions. Published synthetic methods highlight several key parameters:
Reactant Stoichiometry : The molar ratio of 2,6-dimethylphenol to chloroacetic acid and the base is a critical factor. Different patents explore varying ratios to improve efficiency and minimize side products google.com.
Temperature : The reaction temperature directly influences the reaction rate. Procedures describe optimal temperature ranges, for example, carrying out the substitution reaction at 140-145 °C to achieve the best results google.com.
Reaction Time : The duration of the reaction is optimized to ensure complete conversion without promoting the formation of degradation products. Reaction times are often in the range of 1.5 to 2 hours for the key substitution step google.com.
By carefully controlling these variables, molar yields of 70% to nearly 80% have been reported researchgate.net.
Environmental Occurrence, Fate, and Remediation Strategies
Detection and Distribution in Environmental Compartments (e.g., Groundwater, Wastewater)
Phenoxyacetic acids are recognized for their high mobility in soil, primarily due to their high water solubility and low sorption capacity, especially in soils with low organic matter content. nih.gov This mobility facilitates their transport into surface and groundwater systems. nih.govresearchgate.net Monitoring studies across Europe and other regions have consistently detected phenoxyacetic acids like mecoprop, MCPA, and 2,4-D, along with their chlorophenol metabolites, in aquatic environments. nih.gov
Concentrations in groundwater are typically lower than in surface water, generally falling within the nanogram to microgram per liter (ng/L to µg/L) range. nih.gov For instance, a study of 42 groundwater samples in Ireland revealed that transformation products such as phenoxyacetic acid (PAC) and 4-chloro-2-methylphenol (4C2MP) were detected as frequently as their parent compounds. nih.govresearchgate.net Despite extensive use, contamination of water sources with compounds like MCPA is considered rare, with one survey of 2,886 surface water samples in the Canadian Prairies showing 98% had non-detectable levels. ccme.ca However, their presence, even at low levels, is a concern as these compounds are endocrine-active and can pose health risks if drinking water sources are not effectively treated. nih.gov Indirect exposure is also possible; a study of farmers' spouses not directly involved in spraying found detectable levels of MCPA and 2,4-D in urine samples, with levels increasing after spraying activities in the vicinity. aaem.pl
Table 1: Occurrence of Selected Phenoxyacetic Acids in Water
| Compound | Water Source | Location | Concentration Range |
| Phenoxyacetic Acids (general) | Groundwater | Global | ng/L - µg/L nih.gov |
| MCPA | Surface Water | Prairie Provinces, Canada | Mostly non-detectable ccme.ca |
| MCPA | Surface Water | Thames, Grand, Saugeen Rivers, Canada | >0.1 µg/L in 5 of 447 samples ccme.ca |
| 4-chloro-2-methylphenol (4C2MP) | Groundwater | Ireland | Detected as frequently as parent compound nih.govresearchgate.net |
Environmental Transformation Pathways and Degradation Kinetics
The persistence of 2,6-Dimethyl-phenoxyacetic acid and its analogues in the environment is dictated by various transformation pathways, including microbial degradation and abiotic processes like photodegradation.
Microbial biodegradation is a primary mechanism for the breakdown of phenoxyacetic acid herbicides in the environment. ccme.ca The ability to mineralize these compounds is widespread among microbial communities globally. nih.govumt.edu Numerous bacterial strains have been identified that can utilize these herbicides as a source of carbon and energy. mdpi.com
Studies have shown that bacteria can adapt to the presence of phenoxyacetic acids, sometimes through the expression of specific genes that encode for degradative enzymes. nih.gov For example, the presence of 2,4-D can induce the transcription of tfdA genes in aquatic microorganisms, which are crucial for the initial step of degradation. nih.gov The efficiency of degradation is influenced by environmental factors such as pH and temperature, with optimal conditions generally being a neutral to slightly alkaline pH (7-8) and temperatures between 30°C and 40°C. prakritimitrango.com Under such conditions, degradation efficiency for compounds like 2,4-D and MCPA can exceed 99%. prakritimitrango.com
Several bacterial genera are known for their ability to degrade these compounds.
Table 2: Bacterial Strains Involved in Phenoxyacetic Acid Degradation
| Bacterial Genus/Species | Degraded Compound(s) | Key Findings |
| Cupriavidus gilardii | 2,4-D | Achieved complete degradation at concentrations up to 100 mg/L within 24 hours. prakritimitrango.com |
| Escherichia coli (genetically engineered) | 2,4-D | Capable of complete degradation of 0.5 mM 2,4-D within six hours. prakritimitrango.com |
| Cupriavidus necator JMP134 | 2,4-D | A well-studied bacterium with a fully elucidated degradation pathway. nih.gov |
| Pseudomonas sp. | 2,4-D | Commonly implicated in the biodegradation of 2,4-D. nih.gov |
| Serratia spp. | Cypermethrin (related pesticide) | Higher cell surface hydrophobicity enhances degradation efficiency. mdpi.com |
| Supraglacial Microbes | 2,4-D | Communities on the Greenland Ice Sheet can mineralize 2,4-D, indicating degradation in cold environments. nih.govumt.edu |
The biotransformation of xenobiotics like phenoxyacetic acids is a multi-phase process mediated by specific enzymatic systems. nih.govresearchgate.net The degradation pathway for 2,4-D is well-characterized and serves as a model for this class of compounds. nih.gov
Phase I Reactions : These "functionalization" reactions introduce or expose polar functional groups. For phenoxyacetic acids, this is primarily initiated by dioxygenase enzymes. The key enzyme is the α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene, which cleaves the ether linkage to form a corresponding phenol (B47542) (e.g., 2,4-dichlorophenol from 2,4-D). nih.gov This is followed by hydroxylation of the phenol by a hydroxylase (TfdB) to form a catechol. nih.gov
Phase II Reactions : These are "conjugation" reactions where a water-soluble group is added to the molecule. nih.govresearchgate.net In the bacterial degradation pathway of 2,4-D, the catechol ring is cleaved by a dioxygenase (TfdC). Subsequent enzymatic steps involving a cycloisomerase (TfdD), hydrolase (TfdE), and reductases (TfdF) convert the intermediates into compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
Abiotic degradation, particularly photodegradation by sunlight, is another significant route for the transformation of phenoxyacetic acids in aquatic environments. ccme.ca The process involves the absorption of UV light, leading to the breakdown of the chemical structure.
The half-life for photodegradation can vary from hours to days depending on conditions. ccme.ca For MCPA, estimated photodegradation half-lives range from 1 hour to 5 days. ccme.ca Studies using excilamps (sources of UV radiation) have investigated the photoproducts of these herbicides. For example, irradiation of MCPA at 222 nm yielded 2-methylhydroquinone and a lactone derivative as the main products. researchgate.net Irradiation at 283 nm primarily produced 2-methylhydroquinone. researchgate.net The photodegradation of the related compound 2,6-dimethylphenol (B121312) is enhanced in the presence of natural iron oxide and oxalate, a process driven by the formation of hydroxyl radicals. researchgate.net
Ecotoxicological Considerations in Non-Human Organisms (e.g., Aquatic Life)
Phenoxyacetic acids, while designed to be selective herbicides, can have unintended ecotoxicological effects on non-target organisms, particularly in aquatic ecosystems. researchgate.netnih.govmdpi.com
In aquatic life, toxicity varies among species. For MCPA, chronic exposure has been shown to inhibit growth in rainbow trout and increase mortality in juvenile brown trout. ccme.ca The herbicide appears to be particularly toxic to aquatic plants; for example, the 14-day EC50 (the concentration that affects 50% of the population) for reduced frond density in duckweed (Lemna gibba) is as low as 0.17 mg/L for MCPA acid. ccme.ca Studies on 2,4-D have revealed that it can cause hepatotoxicity (liver damage) in fish, primarily associated with decreased antioxidant capacity and oxidative stress. nih.govmdpi.com
In the terrestrial environment, the application of MCPA has been shown to reduce the activity of soil enzymes like dehydrogenase, urease, and phosphatase by up to 35%, and to increase soil phytotoxicity to certain plants. researchgate.net
Table 3: Ecotoxicity of Selected Phenoxyacetic Acids
| Organism | Compound | Endpoint | Concentration |
| Rainbow trout (Oncorhynchus mykiss) | MCPA | Growth inhibition (chronic) | 50 mg/L ccme.ca |
| Brown trout (Salmo trutta) | MCPA | Increased mortality (chronic) | 100 mg/L ccme.ca |
| Duckweed (Lemna gibba) | MCPA acid | 14-day EC50 (frond density) | 0.17 mg/L ccme.ca |
| Fish (general) | 2,4-D | Hepatotoxicity | Not specified nih.govmdpi.com |
| Soil Microorganisms | MCPA | Reduced enzyme activity | Not specified researchgate.net |
Bioremediation Approaches for Contaminated Environments
Bioremediation leverages the metabolic capabilities of microorganisms to degrade or detoxify contaminants in soil and water. researchgate.netmdpi.com For environments contaminated with phenoxyacetic acids, several strategies have been explored. researchgate.net
Bioaugmentation : This approach involves introducing specific, pre-selected microbial strains or consortia with high degradation capabilities into the contaminated site to enhance the rate of breakdown. researchgate.net This is particularly useful in environments where the indigenous microbial population is insufficient or lacks the necessary catabolic genes. frontiersin.org
Biostimulation : This strategy aims to stimulate the existing native microbial population by adding nutrients, oxygen, or other limiting factors to optimize conditions for degradation. researchgate.net
Phytoremediation : This technique uses plants to remove, degrade, or contain environmental contaminants. researchgate.net Plants can absorb the compounds and break them down through their own metabolic processes.
Rhizoremediation : This is a specific type of phytoremediation that focuses on the synergistic action between plant roots and the microorganisms in the rhizosphere (the soil region directly surrounding the roots). Plant roots can exude substances that support a rich microbial community capable of degrading contaminants. researchgate.net
Bacteria from the genus Rhodococcus are considered particularly promising for bioremediation due to their ability to degrade a wide range of recalcitrant compounds and survive in harsh environmental conditions. researchgate.net
Utilization of Microbial Communities for Contaminant Elimination
The elimination of phenoxyacetic acid herbicides from the environment is largely dependent on the metabolic activities of diverse microbial communities. While specific studies on 2,6-Dimethyl-phenoxyacetic acid are limited, extensive research on related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) provides significant insights into the potential microbial degradation pathways.
Microorganisms capable of degrading phenoxyacetic acids have been isolated from various environments, including soil and aquatic systems. These microbes utilize the herbicide as a source of carbon and energy, breaking it down into less complex and often non-toxic substances. The ability to mineralize these compounds is widespread among different bacterial genera. For instance, Stenotrophomonas maltophilia has been shown to degrade a range of phenoxyalkanoic acids, including MCPA and 2,4-D nih.gov.
Bacterial consortia, or mixed microbial communities, often exhibit enhanced degradation capabilities compared to single isolates. mdpi.comnih.govfrontiersin.org This is attributed to synergistic interactions where different species carry out sequential steps in the degradation pathway or create a more favorable environment for degradation. mdpi.comnih.govfrontiersin.org For example, a consortium of Pseudomonas and Bacillus species has demonstrated synergistic degradation of plastic polymers, a principle that also applies to other complex organic pollutants mdpi.com. Research on soil contaminated with 2,4-D has shown that bacterial communities enriched from these sites are highly effective at degrading the herbicide frontiersin.org. Genera such as Sphingomonas, Pseudomonas, Bordetella, and Achromobacter have been identified as key players in the degradation of 2,4-D in such communities frontiersin.org.
Fungi also play a role in the breakdown of phenoxyacetic acids. For instance, Aspergillus niger has been observed to degrade 2,4-D through dechlorination and hydroxylation reactions mdpi.com. The initial steps in the microbial degradation of phenoxyacetic acids often involve the cleavage of the ether bond, a reaction catalyzed by specific enzymes like dioxygenases nih.gov. The subsequent steps involve the breakdown of the aromatic ring, eventually leading to compounds that can enter central metabolic pathways nih.gov.
Table 1: Microbial Genera Involved in the Degradation of Phenoxyacetic Acid Herbicides
| Microbial Genus | Degraded Compound(s) | Reference |
|---|---|---|
| Stenotrophomonas | MCPA, 2,4-D, and other phenoxyalkanoic acids | nih.gov |
| Sphingomonas | 2,4-D | frontiersin.orgmdpi.com |
| Pseudomonas | 2,4-D | frontiersin.orgmdpi.com |
| Cupriavidus | 2,4-D | mdpi.com |
| Achromobacter | 2,4-D | frontiersin.orgmdpi.com |
| Ochrobactrum | 2,4-D | mdpi.com |
| Bordetella | 2,4-D | frontiersin.org |
| Aspergillus | 2,4-D | mdpi.com |
Strategies for Enhanced Biodegradation in Ecosystems
To accelerate the removal of phenoxyacetic acid contaminants from the environment, various remediation strategies have been developed that focus on enhancing the biodegradative activities of microorganisms. These strategies primarily fall into two categories: biostimulation and bioaugmentation. semanticscholar.orgresearchgate.netnih.gov
Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. semanticscholar.orgsemanticscholar.orgresearchgate.net This can be achieved by adding nutrients, electron acceptors, or other growth-limiting substances. For instance, the addition of inorganic nutrients like phosphate (B84403) and nitrogen has been shown to enhance the mineralization of 2,4-D and mecoprop semanticscholar.org. Organic amendments can also be used to stimulate microbial activity, although their effect can be complex as they may also increase the sorption of the herbicide to soil particles, potentially reducing its bioavailability semanticscholar.org.
Bioaugmentation is the introduction of specific microorganisms with desired degradation capabilities into the contaminated environment. researchgate.netnih.gov This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the target compound or when the degradation rate is too slow. The introduced microorganisms can be either single strains or microbial consortia. For example, the inoculation of soil with a 2,4-D-degrading bacterium, Alcaligenes eutrophus JMP134, has been shown to be effective in the remediation of 2,4-D contaminated soil, especially when combined with cadmium-resistant bacteria that can mitigate the toxic effects of co-contaminating heavy metals .
The effectiveness of both biostimulation and bioaugmentation is influenced by various environmental factors. Optimal conditions for bacterial growth and enzymatic activity, such as a neutral to slightly alkaline pH (pH 7–8) and temperatures between 30°C and 40°C, have been shown to enhance the degradation of phenoxyacetic herbicides prakritimitrango.com. Conversely, acidic conditions and extreme temperatures can significantly inhibit microbial activity prakritimitrango.com.
Table 2: Factors Influencing Enhanced Biodegradation of Phenoxyacetic Acids
| Factor | Effect on Biodegradation | Reference |
|---|---|---|
| pH | Optimal degradation at neutral to slightly alkaline pH (7-8). Reduced activity in acidic conditions. | prakritimitrango.com |
| Temperature | Highest activity between 30°C and 40°C. Extreme temperatures negatively impact growth and degradation. | prakritimitrango.com |
| Nutrient Availability | Addition of nitrogen and phosphate can enhance mineralization. | semanticscholar.org |
| Organic Amendments | Can stimulate microbial activity but may also increase herbicide sorption, reducing bioavailability. | semanticscholar.org |
| Co-contaminants | Heavy metals like cadmium can inhibit degradation, but co-inoculation with resistant strains can overcome this. |
Applications in Chemical and Agricultural Sciences
Role as an Intermediate in Organic Synthesis
2,6-Dimethylphenoxyacetic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of chemical products. chemicalbook.com Its structure, featuring a phenoxyacetic acid moiety, is a common feature in numerous medicinal and chemical agents. jetir.org The synthesis of 2,6-dimethylphenoxyacetic acid itself is typically achieved through the reaction of 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol) with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide. google.comgoogle.com This process establishes the core structure that is then utilized in more complex synthetic pathways.
The molecular framework of 2,6-dimethylphenoxyacetic acid makes it a valuable building block for the creation of more complex molecules and specialty chemicals. The phenoxyacetic acid scaffold is present in numerous classes of drugs, including anti-inflammatory agents, antihypertensives, and antibacterials. jetir.org
Research into derivatives of this structural class has led to the development of novel therapeutic agents. For instance, various phenoxyacetic acid derivatives have been synthesized and evaluated as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.govresearchgate.net Other studies have focused on designing phenoxyacetic acid derivatives that act as selective cyclooxygenase-2 (COX-2) inhibitors, which are significant targets for anti-inflammatory therapies. nih.govmdpi.com These examples highlight how the core structure of compounds like 2,6-dimethylphenoxyacetic acid can be systematically modified to produce specialty chemicals with targeted biological activities.
| Molecule Class | Biological Target/Application | Reference |
|---|---|---|
| FFA1 Agonists | Treatment of Type 2 Diabetes | nih.govresearchgate.net |
| COX-2 Inhibitors | Anti-inflammatory Agents | nih.govmdpi.com |
| Antihypertensives | Cardiovascular Disease Treatment | jetir.org |
| Antimicrobials | Antibacterial and Antifungal Agents | jetir.org |
The phenoxyacetic acid chemical family is foundational to a major class of agrochemicals, specifically synthetic auxin herbicides. jetir.orgmdpi.com These compounds mimic the action of natural plant growth hormones, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, which ultimately results in their death while leaving monocot crops like wheat and corn largely unaffected. mt.gov
The most widely known member of this class is 2,4-Dichlorophenoxyacetic acid (2,4-D), which was one of the first successful selective herbicides developed. mt.govwikipedia.org It is manufactured from chloroacetic acid and 2,4-dichlorophenol. wikipedia.org 2,6-Dimethylphenoxyacetic acid belongs to this same class of plant growth regulators and serves as a precursor in the development of various pesticides, fungicides, and herbicides. jetir.org The development of new herbicides continues to utilize the picolinic acid scaffold, which is structurally related to phenoxyacetic acids, to create next-generation products like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.com
In the field of polymer chemistry, 2,6-dimethylphenoxyacetic acid is structurally related to a key monomer used in the production of high-performance engineering plastics. Specifically, the polymer Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a thermoplastic known for its excellent thermal stability, chemical resistance, and dielectric properties. uc.edumdpi.com
However, the direct monomer for the synthesis of PPO is 2,6-dimethylphenol. uc.edu The polymerization process is an oxidative coupling reaction, typically catalyzed by a copper complex, which links the 2,6-dimethylphenol units together. uc.edu 2,6-Dimethylphenoxyacetic acid is a derivative of this monomer, synthesized from 2,6-dimethylphenol, but it does not serve as the primary monomer in the oxidative polymerization to form PPO. google.com Research into PPO derivatives sometimes involves modifying the end-groups of PPO oligomers to introduce different functionalities, such as transforming terminal phenol (B47542) groups into amines to create new thermosets. mdpi.com
Use in Advanced Chemical Biology Research
While not typically used as a probe itself, the 2,6-dimethylphenoxyacetic acid structure serves as a valuable scaffold for the synthesis of chemical probes used to investigate complex biological mechanisms. In chemical biology, probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function or role in disease.
By systematically modifying the phenoxyacetic acid backbone, researchers can create libraries of related compounds with varying properties. These libraries are then screened for activity against biological targets. For example, the synthesis of various phenoxyacetic acid derivatives has been instrumental in studying the function of the FFA1 receptor in insulin (B600854) secretion and the role of the COX-2 enzyme in inflammation. nih.govresearchgate.netnih.gov These tailored molecules act as probes to understand ligand-receptor interactions and enzyme inhibition, providing critical insights into physiological and pathological processes. researchgate.netnih.gov
The chemical modification of biomolecules such as oligonucleotides is a critical technique for enhancing their therapeutic properties, including stability and cellular uptake. Common strategies involve altering the sugar, base, or phosphate (B84403) backbone of the nucleic acid. nih.gov However, based on available research, the use of 2,6-dimethylphenoxyacetic acid for the direct modification of biomolecules like oligonucleotides is not a documented application.
Mentioned Compounds
| Compound Name | Synonym(s) | Chemical Class |
|---|---|---|
| 2,6-Dimethylphenoxyacetic acid | (2,6-Xylyloxy)acetic acid | Phenoxyacetic Acid |
| 2,6-Dimethylphenol | 2,6-Xylenol | Phenol |
| Chloroacetic acid | - | Haloacetic Acid |
| Sodium hydroxide | - | Base |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D | Phenoxyacetic Acid Herbicide |
| 2,4-Dichlorophenol | - | Chlorophenol |
| Poly(2,6-dimethyl-1,4-phenylene oxide) | PPO, Polyphenylene ether (PPE) | Polymer |
| Halauxifen-methyl | - | Picolinic Acid Herbicide |
| Florpyrauxifen-benzyl | - | Picolinic Acid Herbicide |
Catalytic Applications in Environmental Chemistry
Extensive research into the applications of various chemical compounds in environmental catalysis has been a significant focus of scientific inquiry. This field explores the use of substances to accelerate and control chemical reactions for the purpose of environmental remediation, such as the degradation of pollutants, green synthesis of chemicals, and reduction of harmful emissions. the-innovation.org Catalytic processes are favored for their efficiency and ability to minimize the generation of secondary pollutants. the-innovation.org
However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of studies on the direct catalytic applications of 2,6-Dimethyl-phenoxyacetic acid in the field of environmental chemistry. While related compounds, specifically other phenoxyacetic acid derivatives like 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), are subjects of environmental research, this is primarily due to their presence as herbicides that require removal from water sources through various methods, including advanced oxidation processes which may involve catalysis. nih.gov
The synthesis of phenoxyacetic acid derivatives can involve the use of catalysts. For instance, the chlorination of phenoxyacetic acid to produce chloro-phenoxyacetic acid derivatives can be catalyzed by substances such as ferric chloride or iron oxide. google.comgoogle.com
Despite the existing research on the synthesis and environmental occurrence of related compounds, there is no available data to suggest that 2,6-Dimethyl-phenoxyacetic acid itself has been developed or utilized as a catalyst or as a critical component of a catalytic system for environmental applications. Searches for its use as a ligand in catalytic complexes for pollution control or environmental remediation have also yielded no specific findings. Therefore, no detailed research findings or data tables on its catalytic performance in environmental chemistry can be presented.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic characteristics of 2,6-Dimethylphenoxyacetic acid. DFT has become a standard and credible technique for such evaluations in organic compounds. tandfonline.com
Research on related phenoxyacetic acid herbicides has utilized DFT to compute optimized molecular geometries and fundamental vibrational frequencies. researchgate.net For derivatives like 1-(2,6-dimethylphenoxy)propan-2-amine, DFT has been used to evaluate a range of electronic properties. tandfonline.com These calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the molecule's electronic behavior. These descriptors provide a quantitative measure of different aspects of the molecule's reactivity.
Table 1: Representative Electronic Properties Calculated via DFT for Aromatic Acids
| Property | Symbol | Formula | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Energy of the outermost electron-containing orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Energy of the first vacant orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | (IP + EA) / 2 | Measures the power of an atom to attract electrons. |
These theoretical calculations are crucial for predicting the molecule's behavior in various chemical environments and its potential interactions with biological systems.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. These simulations provide detailed information about the conformational flexibility of 2,6-Dimethylphenoxyacetic acid and its non-covalent interactions with its environment, such as solvent molecules.
The conformational landscape of a molecule is critical to its function and interactions. For carboxylic acids, the orientation of the carboxyl group proton (syn vs. anti) is a key conformational feature. While the syn conformation is generally considered more stable due to intramolecular hydrogen bonding, MD simulations can explore the energetic feasibility of other conformations in different environments, such as in aqueous solution. nih.govchemrxiv.org
Studies on derivatives containing the 2,6-dimethylphenoxy moiety have revealed specific conformational preferences. For instance, crystallographic analysis of (R)-N-[2-(2,6-dimethylphenoxy)ethyl]-1-hydroxypropan-2-aminium pyridine-2-carboxylate, a related structure, identified an unusual antiperiplanar arrangement around the ether group (C-O-C-C). researchgate.net This suggests that the steric hindrance from the two methyl groups on the phenyl ring significantly influences the molecule's preferred shape. MD simulations can be employed to investigate the stability of such conformations in solution and the rotational energy barriers between different conformers.
Table 2: Key Torsion Angles for Conformational Analysis of 2,6-Dimethylphenoxyacetic acid
| Torsion Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C-C-O-C | Defines the orientation of the acetic acid side chain relative to the phenyl ring. |
| τ2 | C-O-C-C | Defines the arrangement about the ether linkage. |
| τ3 | O-C-C=O | Defines the planarity and orientation of the carboxyl group. |
By simulating the molecule in a solvent box (e.g., water), MD can also map out intermolecular interactions, such as hydrogen bonding patterns between the carboxylic acid group and water molecules, which are crucial for understanding its solubility and transport properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. taylorfrancis.com For phenoxyacetic acid derivatives, QSAR models have been developed to predict their efficacy as herbicides and to assess their toxicological profiles. mdpi.comnih.gov
A key study developed QSAR models for a series of 26 phenoxyacetic acid congeners to predict several biological properties, including penetration through plant cuticles, skin, and the blood-brain barrier, as well as hemolytic toxicity. mdpi.com The models demonstrated that these biological properties are largely dependent on a few key molecular descriptors. mdpi.comnih.gov
The most significant descriptors identified were related to lipophilicity, polarizability, and hydrogen bonding capacity. mdpi.com Multiple Linear Regression (MLR) is often used to create the mathematical models that correlate these descriptors with biological activity. mdpi.com
Table 3: Key Molecular Descriptors Used in QSAR Models for Phenoxyacetic Acids
| Descriptor Type | Descriptor Name | Symbol/Abbreviation | Relevance |
|---|---|---|---|
| Hydrophobic | Partition Coefficient | log Po/w | Measures lipophilicity, crucial for membrane penetration. mdpi.com |
| Steric/Electronic | Polarizability | α | Relates to the molecule's ability to form instantaneous dipoles and engage in van der Waals interactions. mdpi.com |
| Topological | Topological Polar Surface Area | TPSA | Estimates the surface area of polar atoms, related to transport properties. researchgate.net |
| Constitutional | Molecular Weight | MW | The mass of the molecule, a basic descriptor for steric effects. researchgate.net |
| Hydrogen Bonding | H-Bond Donors/Acceptors | HBD/HBA | The sum of hydrogen bond donors and acceptors influences interactions with biological targets and solubility. mdpi.com |
These QSAR models are valuable tools for predicting the biological activity of new, unsynthesized phenoxyacetic acid derivatives, thereby guiding the design of compounds with enhanced efficacy or reduced toxicity. taylorfrancis.commdpi.com
Docking Studies for Ligand-Receptor Interactions in Non-Human Systems
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net For 2,6-Dimethylphenoxyacetic acid, which is a synthetic auxin, the relevant non-human receptors are plant auxin-binding proteins. nih.govresearchgate.net
The primary targets for auxins in plants are the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. nih.gov Docking studies can simulate the binding of 2,6-Dimethylphenoxyacetic acid into the auxin-binding pocket of these proteins (e.g., from Arabidopsis thaliana). The goal of such a study is to identify the most stable binding pose and to analyze the specific molecular interactions that stabilize the ligand-receptor complex.
The binding process is evaluated using a scoring function, which estimates the binding affinity (often expressed as a docking score in kcal/mol). A more negative score typically indicates a more favorable binding interaction. mdpi.comnih.gov
Table 4: Potential Ligand-Receptor Interactions in a Docking Study | Interaction Type | Description | Potential Residues Involved | |---|---|---| | Hydrogen Bonding | Interaction between the carboxyl group of the ligand and polar amino acid residues (e.g., Arginine, Serine) in the binding pocket. | | Hydrophobic Interactions | Interactions between the dimethyl-substituted phenyl ring of the ligand and nonpolar residues (e.g., Leucine, Phenylalanine) in the pocket. | | π-π Stacking | Interaction between the aromatic ring of the ligand and the side chain of aromatic amino acids like Phenylalanine or Tyrosine. | | van der Waals Forces | General non-specific attractive or repulsive forces between the ligand and receptor atoms. |
By analyzing these interactions, docking studies can provide a structural hypothesis for the compound's mechanism of action as a synthetic auxin, explaining how it mimics the natural hormone indole-3-acetic acid (IAA) to elicit a biological response. researchgate.net
Mechanistic Investigations of Chemical Reactions via Computational Approaches
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including calculating transition state structures, reaction pathways, and activation energies. The primary synthesis route for 2,6-Dimethylphenoxyacetic acid is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide from an α-haloacetate (like sodium chloroacetate) by a phenoxide (sodium 2,6-dimethylphenoxide). wikipedia.orgwikipedia.org
The reaction mechanism can be modeled computationally to understand its key features:
Reactant Complex Formation: Modeling the initial association of the 2,6-dimethylphenoxide and chloroacetate ions.
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate. For an SN2 reaction, this involves the backside attack of the phenoxide oxygen on the α-carbon of the chloroacetate, leading to a pentacoordinate carbon atom in the transition state. wikipedia.org
Product Formation: Modeling the departure of the chloride leaving group and the formation of the final ether product.
Table 5: Key Parameters in Computational Investigation of Williamson Ether Synthesis
| Parameter | Description | Computational Method |
|---|---|---|
| Geometric Structures | Optimized 3D coordinates of reactants, transition state, and products. | DFT Geometry Optimization |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (ETS - EReactants). | DFT Energy Calculation |
| Reaction Enthalpy (ΔH) | The net energy change of the reaction (EProducts - EReactants). | DFT Energy Calculation |
| Vibrational Frequencies | Used to confirm that the optimized structures are energy minima (reactants, products) or a first-order saddle point (transition state, which has one imaginary frequency). | DFT Frequency Calculation |
These studies can also explore the steric effects of the two ortho-methyl groups on the phenoxide nucleophile. These bulky groups can influence the reaction rate by sterically hindering the approach to the electrophilic carbon, potentially increasing the activation energy compared to an unsubstituted phenoxide. Furthermore, computational methods can be used to investigate potential side reactions, such as elimination reactions, which can compete with the desired SN2 pathway. arkat-usa.org
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
While traditional synthesis methods for 2,6-Dimethylphenoxyacetic acid are established, a significant future trend lies in the development of more sustainable and environmentally friendly synthetic routes. ethz.ch Current methods, often involving chloroacetic acid and 2,6-dimethylphenol (B121312), can be resource-intensive and generate waste. google.comgoogle.com Future research will likely focus on "green chemistry" approaches to mitigate these drawbacks.
Key areas of exploration include:
Catalytic Systems: The development of novel catalysts, including biocatalysts and nanocatalysts, could enable more efficient and selective synthesis under milder reaction conditions. This could lead to reduced energy consumption and higher atom economy.
Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could replace traditional volatile organic compounds, thereby reducing environmental impact.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, leading to more efficient and sustainable production.
Renewable Feedstocks: Exploration of pathways to synthesize 2,6-dimethylphenol and acetic acid moieties from renewable biomass sources would significantly enhance the sustainability profile of the final compound.
A comparative table of potential sustainable synthesis strategies is presented below:
| Strategy | Description | Potential Advantages |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze the synthesis. | High selectivity, mild reaction conditions, reduced byproducts. |
| Homogeneous/Heterogeneous Catalysis | Development of advanced metal or organocatalysts. | High efficiency, potential for recyclability (heterogeneous). |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Reduced reaction times, increased yields, lower energy consumption. |
| Solvent-Free Reactions | Conducting synthesis in the absence of a solvent. | Reduced waste, lower environmental impact, simplified purification. |
Exploration of Undiscovered Biological Activities and Applications in Non-Human Systems
While the primary applications of 2,6-Dimethylphenoxyacetic acid have been in the pharmaceutical context, its biological activities in non-human systems remain largely unexplored. Future research could unveil novel applications in agriculture, environmental science, and materials science.
Potential areas of investigation include:
Plant Growth Regulation: Given its structural similarity to auxin plant hormones, 2,6-Dimethylphenoxyacetic acid and its derivatives could be investigated for their potential as plant growth regulators, herbicides, or agents that enhance stress tolerance in crops.
Antimicrobial and Antifungal Properties: Systematic screening of 2,6-Dimethylphenoxyacetic acid and its analogs against a broad spectrum of plant pathogens, fungi, and bacteria could lead to the development of new agricultural fungicides or bactericides. nih.govnih.govnih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comscielo.brmdpi.com
Allelopathic Potential: Investigating the allelopathic properties of this compound could reveal its potential for use as a natural herbicide or in the management of invasive plant species.
Bioremediation: Exploring the role of 2,6-Dimethylphenoxyacetic acid as a signaling molecule or a carbon source for microorganisms could lead to applications in the bioremediation of contaminated soils or water.
Advanced Structural Characterization of Compound Complexes and Derivatives
A deeper understanding of the three-dimensional structure of 2,6-Dimethylphenoxyacetic acid, its derivatives, and its complexes with biological macromolecules is crucial for elucidating its mechanism of action and for the rational design of new compounds with enhanced properties.
Future research in this area will likely involve:
X-ray Crystallography: Determining the crystal structures of 2,6-Dimethylphenoxyacetic acid in complex with its target proteins or other biologically relevant molecules will provide invaluable insights into its binding modes and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as multidimensional NMR, can be employed to study the solution-state structure and dynamics of the compound and its complexes, providing a more complete picture of its behavior in a biological environment.
Mass Spectrometry: High-resolution mass spectrometry techniques can be used to characterize novel derivatives and to study non-covalent interactions with other molecules.
Computational Modeling: In silico techniques, such as molecular dynamics simulations, can complement experimental data by providing a dynamic view of the compound's interactions at the atomic level. The Automated Topology Builder (ATB) can aid in developing molecular force fields for such simulations. uq.edu.au
In-Depth Elucidation of Environmental Transformation Pathways at the Molecular Level
The environmental fate of 2,6-Dimethylphenoxyacetic acid is a critical aspect that requires further investigation. Understanding its transformation pathways in soil, water, and sediments is essential for assessing its environmental impact and persistence.
Future research should focus on:
Biodegradation Studies: Identifying the specific microorganisms and enzymatic pathways responsible for the degradation of 2,6-Dimethylphenoxyacetic acid in different environmental compartments. nih.govmdpi.commdpi.comresearchgate.netaloki.hu Studies on related phenoxyacetic acids have shown that horizontal gene transfer can play a role in the dissemination of degradation capabilities among soil bacteria. nih.gov
Metabolite Identification: Characterizing the intermediate and final products of its biotic and abiotic degradation to build a comprehensive picture of its environmental transformation.
Photodegradation: Investigating the role of sunlight in the degradation of the compound in aquatic environments and identifying the resulting photoproducts.
Sorption and Leaching: Quantifying the sorption of 2,6-Dimethylphenoxyacetic acid to soil and sediment particles to predict its mobility and potential for groundwater contamination.
A summary of potential environmental transformation processes is provided in the table below:
| Process | Description | Key Research Questions |
| Microbial Degradation | Breakdown by bacteria and fungi. | What are the key microbial species and enzymes involved? What are the degradation pathways and metabolites? |
| Photodegradation | Breakdown by sunlight. | What is the rate of photodegradation in different water bodies? What are the photoproducts formed? |
| Sorption | Binding to soil and sediment particles. | What are the key soil properties influencing sorption? How does sorption affect bioavailability and degradation? |
| Leaching | Movement through the soil profile. | What is the potential for leaching to groundwater under different environmental conditions? |
Integration of Computational and Experimental Methodologies for Predictive Modeling
The synergy between computational and experimental approaches is a powerful paradigm for accelerating research and development. In the context of 2,6-Dimethylphenoxyacetic acid, this integration can be leveraged for predictive modeling of its properties and activities. mdpi.comnih.govnih.govresearchgate.netspringerprofessional.deyoutube.com
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity, toxicity, and physicochemical properties of novel derivatives of 2,6-Dimethylphenoxyacetic acid. nih.govnih.govsioc-journal.cn This will enable the in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing. nih.gov
Molecular Docking and Dynamics: Utilizing molecular docking simulations to predict the binding affinity and orientation of 2,6-Dimethylphenoxyacetic acid derivatives to their biological targets. Molecular dynamics simulations can then be used to study the stability of these complexes and the conformational changes induced upon binding.
Pharmacokinetic and Toxicological Modeling (ADMET): Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, thereby guiding the design of compounds with improved pharmacokinetic profiles and reduced toxicity. nih.gov
Systems Biology Approaches: Integrating experimental data with computational models of biological networks to understand the broader systemic effects of 2,6-Dimethylphenoxyacetic acid and its derivatives.
Design of Metabolically Stable and Environmentally Benign Derivatives
A key objective in modern drug discovery and chemical design is to develop compounds that are not only efficacious but also possess favorable metabolic stability and a minimal environmental footprint.
Future research in this domain will focus on:
Metabolic Profiling: Identifying the primary sites of metabolism on the 2,6-Dimethylphenoxyacetic acid scaffold to guide the design of derivatives with improved metabolic stability.
Structure-Metabolism Relationships: Establishing clear relationships between the chemical structure of derivatives and their metabolic pathways to enable the rational design of more stable compounds.
Biodegradability by Design: Incorporating chemical functionalities into the molecular structure that promote biodegradation in the environment, leading to the development of more environmentally friendly alternatives.
Reduced Off-Target Effects: Designing derivatives with higher selectivity for their intended biological target to minimize off-target effects and potential toxicity to non-target organisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dimethyl-phenoxyacetic acid, and how can reaction efficiency be optimized?
- Methodology :
- Friedel-Crafts alkylation : React 2,6-dimethylphenol with chloroacetic acid in alkaline conditions. Monitor pH (8–10) to minimize side reactions like esterification .
- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity, verified by melting point analysis (compare with literature values, e.g., 69–70°C for related structures) .
Q. What analytical techniques are most effective for characterizing the purity and structure of 2,6-Dimethyl-phenoxyacetic acid?
- Structural confirmation :
- NMR spectroscopy : Analyze and spectra for methyl (δ 2.2–2.4 ppm) and phenoxy groups (δ 6.8–7.2 ppm). Compare with computational predictions (e.g., ACD/Labs Percepta) .
- LC-MS/MS : Detect impurities (e.g., unreacted phenol) using reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode .
- Purity assessment :
- HPLC with UV detection (λ = 254 nm) to quantify main peak area (>98%) .
Q. What safety protocols are critical when handling 2,6-Dimethyl-phenoxyacetic acid in laboratory settings?
- Hazard mitigation :
- Use fume hoods for synthesis to avoid inhalation of vapors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact (irritation risks noted in structurally similar compounds) .
- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to study the stability of 2,6-Dimethyl-phenoxyacetic acid under varying pH and temperature conditions?
- Experimental design :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 14 days. Monitor degradation via HPLC .
- Kinetic analysis : Calculate half-life () using first-order decay models. Cross-validate with LC-MS/MS to identify degradation byproducts (e.g., demethylated derivatives) .
Q. How can contradictory bioactivity data for 2,6-Dimethyl-phenoxyacetic acid across studies be resolved?
- Root-cause analysis :
- Assay variability : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding interference) .
- Compound purity : Re-evaluate bioassays using HPLC-validated batches to exclude impurity-driven artifacts .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 2,6-dichlorophenoxyacetic acid) to identify structure-activity trends .
Q. What mechanistic insights can be gained from studying the interaction of 2,6-Dimethyl-phenoxyacetic acid with plant auxin receptors?
- In silico approaches :
- Perform molecular docking using receptor crystal structures (e.g., TIR1 ubiquitin ligase) to predict binding affinity .
- In vitro validation :
- Use radiolabeled -2,6-Dimethyl-phenoxyacetic acid in competitive binding assays with IAA (indole-3-acetic acid) .
- Data interpretation : Correlate binding kinetics with phenotypic responses (e.g., root elongation inhibition in Arabidopsis) .
Q. How can environmental persistence of 2,6-Dimethyl-phenoxyacetic acid be assessed in soil and water systems?
- Microcosm studies :
- Spike soil/water samples with the compound (1–100 ppm) and monitor residual levels via SPE-LC-MS/MS over 30 days .
- Measure microbial degradation by quantifying CO evolution using gas chromatography .
- Ecotoxicity : Test acute effects on Daphnia magna (EC) and algal growth inhibition .
Key Considerations for Data Reproducibility
- Batch-to-batch variability : Document synthesis conditions (e.g., solvent ratios, catalyst loadings) to ensure consistency .
- Reference standards : Use certified analogs (e.g., phenylacetic acid) for analytical calibration .
- Metadata reporting : Include detailed experimental parameters (pH, temperature, instrument settings) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
